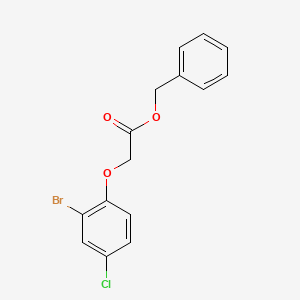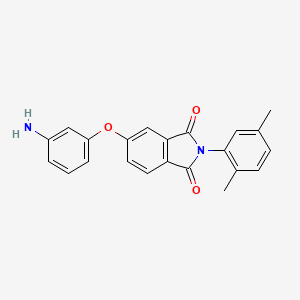![molecular formula C24H31ClN2O6 B5205936 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate acts as an agonist of metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors that regulate the activity of ion channels and intracellular signaling pathways. This compound has been found to activate mGluR1 and mGluR5, which are involved in the regulation of synaptic plasticity, learning, and memory. This compound has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. This compound has been shown to reduce the infarct size and improve neurological function in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has several advantages for lab experiments. This compound has high purity and good solubility in water and organic solvents. This compound is also stable under physiological conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound has a short half-life and rapidly metabolized in vivo. This compound also exhibits non-specific binding to other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate. One direction is to develop more selective and potent agonists of mGluRs. Another direction is to investigate the role of this compound in the regulation of other neurotransmitter systems such as GABA and opioid receptors. A third direction is to explore the potential therapeutic applications of this compound in other neurological disorders such as Alzheimer's disease and schizophrenia. Overall, the study of this compound has the potential to provide new insights into the pathophysiology of neurological disorders and to develop novel therapeutic strategies.
Méthodes De Synthèse
The synthesis of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate involves the reaction of 1-(2-adamantyl)piperazine with 4-chlorophenoxyacetyl chloride in the presence of a base and a solvent. The resulting product is then treated with oxalic acid to obtain the oxalate salt of this compound. This method has been reported to yield this compound with high purity and good yield.
Applications De Recherche Scientifique
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and cardiovascular diseases. This compound has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and stroke. This compound has also been found to modulate the activity of glutamate receptors, which are involved in the pathophysiology of various neurological disorders.
Propriétés
IUPAC Name |
1-[4-(2-adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.C2H2O4/c23-19-1-3-20(4-2-19)27-14-21(26)24-5-7-25(8-6-24)22-17-10-15-9-16(12-17)13-18(22)11-15;3-1(4)2(5)6/h1-4,15-18,22H,5-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLNAWOXGOHYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)COC5=CC=C(C=C5)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)

![4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5205928.png)
![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
